5-Bromobenzene-1,2,4-tricarboxylic acid
Overview
Description
5-Bromobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6. It is a derivative of benzene, where three carboxylic acid groups and one bromine atom are attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromobenzene-1,2,4-tricarboxylic acid can be synthesized from 5-bromo-1,2,4-trimethylbenzene. The synthesis involves the oxidation of the methyl groups to carboxylic acid groups using potassium permanganate and sodium hydroxide in water under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or further oxidized to other functional groups.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate and sodium hydroxide in water under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong bases like sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products:
Substituted Benzenes: Depending on the substituents introduced, various substituted benzene derivatives can be obtained.
Alcohols and Aldehydes: Reduction of carboxylic acids yields alcohols or aldehydes.
Scientific Research Applications
5-Bromobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-bromobenzene-1,2,4-tricarboxylic acid largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted products . The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic Acid: Lacks the bromine atom but has similar carboxylic acid groups.
5-Chlorobenzene-1,2,4-tricarboxylic Acid: Similar structure with a chlorine atom instead of bromine.
5-Iodobenzene-1,2,4-tricarboxylic Acid: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
IUPAC Name |
5-bromobenzene-1,2,4-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVDGZIMMCMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363950 | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-84-0 | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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